molecular formula C17H18N4O5S4 B2382392 N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899731-99-8

N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2382392
CAS No.: 899731-99-8
M. Wt: 486.59
InChI Key: YDINJVDREBWLAR-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a sulfamoyl group (-SO$2$NH$2$) at the 6-position and a piperidine-4-carboxamide moiety modified with a thiophen-2-ylsulfonyl group. Its synthesis involves coupling reactions confirmed via $^1$H NMR, $^13$C NMR, and HRMS data. Key spectral characteristics include a singlet at δ10.19 (amide proton) and HRMS-ESI+ data (calculated m/z 484.0823, experimental 484.0818), validating its structural integrity .

Properties

IUPAC Name

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S4/c18-29(23,24)12-3-4-13-14(10-12)28-17(19-13)20-16(22)11-5-7-21(8-6-11)30(25,26)15-2-1-9-27-15/h1-4,9-11H,5-8H2,(H2,18,23,24)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDINJVDREBWLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole core, a piperidine ring, and a thiophene group, which contribute to its biological properties. The synthesis typically involves multi-step organic reactions, which can include:

  • Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with aldehydes or ketones.
  • Introduction of the Sulfamoyl Group : Reacting the benzothiazole intermediate with sulfamoyl chloride in the presence of bases like triethylamine.
  • Piperidine and Thiophene Functionalization : Coupling reactions to introduce the piperidine and thiophene moieties.

These steps create a compound with diverse functional groups that can interact with various biological targets, enhancing its pharmacological potential .

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antibacterial properties against both gram-positive and gram-negative bacteria. The presence of the sulfamoyl group is crucial for this activity .
  • Antiviral Potential : In silico studies indicate that derivatives of this compound may inhibit viral replication, particularly against SARS-CoV-2. Binding affinity assessments have shown promising results with binding energies comparable to established antiviral drugs .

Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) studies highlight how variations in the chemical structure influence biological efficacy:

Compound VariationBiological ActivityComments
Sulfamoyl Group PresenceEnhanced Antimicrobial ActivityEssential for interaction with bacterial targets
Piperidine ModificationsImproved CNS PenetrationVariations lead to better selectivity for central nervous system targets
Thiophene SubstitutionIncreased Antiviral PotentialModifications can enhance binding to viral proteins

These insights underline the importance of specific functional groups in determining the compound's overall biological effectiveness .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several benzothiazole derivatives, including our target compound. The results indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiophene or piperidine moieties could enhance effectiveness .

Case Study 2: Antiviral Activity Against SARS-CoV-2

In a recent investigation, derivatives of this compound were subjected to molecular docking studies against the main protease (Mpro) of SARS-CoV-2. The top compounds exhibited strong binding affinities (e.g., -9.1 kcal/mol), indicating potential as antiviral agents .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal properties. For instance, compounds similar to N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species .
  • Anticancer Activity :
    • The compound's mechanism of action involves inhibiting specific enzymes critical for cell division and growth, making it a candidate for anticancer drug development. Studies have shown that similar compounds can induce apoptosis in cancer cells, including human breast adenocarcinoma (MCF7) cell lines .
  • Enzyme Inhibition :
    • The compound has been shown to inhibit certain enzymes by binding to their active sites, disrupting metabolic processes essential for cellular function. This property is particularly relevant in the context of cancer research where enzyme inhibitors are sought after for therapeutic development .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzo[d]thiazole Core :
    • Achieved through cyclization reactions involving 2-aminothiophenol and appropriate carboxylic acids.
  • Introduction of Thiophene Group :
    • Alkylation reactions using thiophene derivatives are employed to introduce this substituent.
  • Final Coupling :
    • The final step involves coupling the intermediate with piperidine derivatives under suitable conditions to yield the desired product.

The mechanism of action is hypothesized to involve binding to active sites of target enzymes, leading to inhibition and subsequent disruption of critical biological pathways involved in cell growth and proliferation.

Case Studies and Research Findings

Recent studies have provided valuable insights into the potential applications of this compound:

  • Antimicrobial Studies :
    • A study evaluated several sulfamoyl derivatives for their antimicrobial efficacy against various pathogens, revealing promising results for compounds structurally related to this compound .
  • Anticancer Evaluation :
    • In vitro testing against different cancer cell lines showed that certain derivatives exhibited significant cytotoxic effects compared to standard drugs like methotrexate, indicating their potential as anticancer agents .
  • Molecular Docking Studies :
    • Molecular docking simulations have been conducted to explore the binding affinities of these compounds with target enzymes, providing insights into their interaction mechanisms and guiding further optimization for enhanced biological activity .

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The thiophen-2-ylsulfonyl group undergoes acidic/basic hydrolysis:

RSO2NH2+H2OH+/OHRSO3H+NH3\text{RSO}_2\text{NH}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{RSO}_3\text{H}+\text{NH}_3

Conditions: 1M HCl or 1M NaOH at 60°C for 4 hours.

Amide Bond Stability

The carboxamide bond resists hydrolysis under physiological pH but degrades in concentrated sulfuric acid (>95%) at 100°C.

Nucleophilic Substitution at Piperidine and Thiophene Moieties

The piperidine nitrogen participates in alkylation and acylation reactions:

Reaction TypeReagentsConditionsProductYield (%)Source
Alkylation Methyl iodide, K₂CO₃DMF, 60°C, 6 hoursN-Methyl-piperidine derivative72
Acylation Acetyl chloride, pyridineCH₂Cl₂, 0°C, 2 hoursN-Acetyl-piperidine derivative68

The thiophene sulfur can undergo oxidation to sulfone derivatives using m-CPBA (meta-chloroperbenzoic acid).

Catalytic Hydrogenation of the Piperidine Ring

Palladium-catalyzed hydrogenation reduces the piperidine ring to a fully saturated structure:

Conditions:

  • 10% Pd/C, H₂ (1 atm), ethanol, 25°C, 12 hours.

  • Outcome: Increased conformational rigidity (confirmed via NMR).

Photochemical and Thermal Stability

  • UV Stability: Degrades by 15% under UV light (254 nm, 48 hours) due to sulfonamide bond cleavage.

  • Thermal Stability: Stable up to 200°C (TGA analysis), with decomposition initiating at 215°C.

Interaction with Biological Targets

While not a classical chemical reaction, ISQ-1 forms non-covalent interactions critical for its bioactivity:

  • Hydrogen bonding: Between the sulfamoyl group and Thr520/Asp552 residues in viral glycoproteins .

  • π-π stacking: Benzothiazole-thiophene interaction with hydrophobic pockets in enzymatic active sites .

Comparison with Similar Compounds

Structural Variations in Sulfonyl Substituents

The target compound's thiophen-2-ylsulfonyl group distinguishes it from analogs with aryl sulfonyl substituents (e.g., dichlorophenyl, dimethylphenyl). and -10 highlight analogs with halogenated, alkylated, or methoxy-substituted aryl sulfonyl groups. Key differences include:

Compound Sulfonyl Group Yield Melting Point Key NMR Shifts (δ, ppm)
Target Compound Thiophen-2-yl 17%* N/A 10.19 (s, 1H, amide), 173.0 (C=O)
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide 2,4-Dichlorophenyl 48% >250°C 10.25 (s, 1H), 173.5 (C=O)
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine-4-carboxamide 2,4-Dimethylphenyl 75% >250°C 10.22 (s, 1H), 167.4 (C=O)
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide 3,5-Bis(trifluoromethyl)phenyl 63% >250°C 10.28 (s, 1H), 165.7 (C=O)

*Yield inferred from structurally related compounds in .

  • Synthetic Efficiency : Electron-donating groups (e.g., methyl, methoxy) correlate with higher yields (75% for 2,4-dimethylphenyl vs. 17% for thiophen-2-yl), likely due to reduced steric hindrance or enhanced reaction stability .
  • Thermal Stability : All analogs exhibit high melting points (>250°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding from sulfonamides, π-π stacking) .

Impact of Sulfamoyl vs. Other Substituents

The target compound's 6-sulfamoyl group contrasts with analogs lacking this moiety (e.g., unsubstituted benzothiazoles in ).

Spectroscopic and Mass Spectrometry Comparisons

  • NMR : Amide proton resonances consistently appear near δ10.2 across analogs, confirming structural similarity. Carbonyl (C=O) shifts vary slightly (δ167.0–173.5 ppm) depending on electronic effects of sulfonyl substituents .
  • HRMS : All compounds show <0.5 ppm error between calculated and experimental masses, ensuring analytical reliability .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
1I₂, DMSO, 80°CMonitor by TLC (Rf ~0.5 in EtOAc/hexane)
2Sulfamoyl chloride, K₂CO₃, DMFUse molecular sieves to exclude moisture
3EDC, HOBt, DCMPurify via column chromatography (SiO₂, CHCl₃:MeOH 9:1)
4MsCl, Et₃N, DCMStir under nitrogen to prevent hydrolysis

Advanced: How can contradictory cytotoxicity data across cell lines be resolved?

Methodological Answer:
Contradictions often arise due to differences in cell permeability, metabolic activity, or target expression. To address this:

Dose-response profiling : Test IC₅₀ values in 3D spheroid models vs. monolayer cultures to account for diffusion limitations .

Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to verify binding to the intended target (e.g., kinase or protease) in resistant cell lines .

Metabolite analysis : Perform LC-MS to identify if the compound is metabolized differently (e.g., sulfonamide cleavage in hepatic S9 fractions) .

Example Conflict Resolution:
A 2025 study found IC₅₀ = 2 µM in HeLa cells but >50 µM in A548. CETSA revealed poor target binding in A549 due to overexpression of efflux pumps, confirmed via verapamil co-treatment restoring activity .

Basic: What analytical techniques confirm structural integrity and purity?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • Benzo[d]thiazole aromatic protons at δ 7.8–8.2 ppm (doublets, J = 8.5 Hz) .
    • Piperidine CH₂ groups at δ 2.6–3.1 ppm (multiplet) .
  • HRMS : Exact mass calculated for C₁₈H₁₈N₄O₄S₃: 466.0432 (observed: 466.0429) .
  • HPLC : Use a C18 column (ACN:H₂O gradient); purity >98% with retention time ~12.3 min .

Advanced: How to optimize pharmacokinetics for enhanced bioavailability?

Methodological Answer:

LogP adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce LogP from 3.5 to 2.0, improving solubility. Use in silico tools like SwissADME .

Prodrug strategies : Mask the sulfonamide as a tert-butyl carbamate, cleaved in vivo by esterases .

Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) to enhance plasma half-life from 1.2 to 8.7 hours .

Q. Table 2: Pharmacokinetic Parameters

ParameterUnmodified CompoundProdrug (tert-butyl)
Cₘₐₓ (µg/mL)1.24.8
T₁/₂ (h)1.23.5
AUC₀–248.932.1

Basic: What are standard protocols for stability testing under physiological conditions?

Methodological Answer:

pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via HPLC .

Plasma stability : Incubate in human plasma (37°C, 1h), precipitate proteins with MeOH, and quantify parent compound .

Light sensitivity : Expose to UV (254 nm) for 48h; >90% recovery indicates photostability .

Key Finding : The compound degrades <10% at pH 7.4 but shows 40% decomposition at pH 1.2, suggesting enteric coating for oral delivery .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Core modifications : Replace benzo[d]thiazole with benzoxazole; observe 10-fold loss in activity, indicating sulfur’s role in target binding .

Sulfonamide substitution : Replace thiophen-2-ylsulfonyl with tosyl; reduces IC₅₀ from 1.5 µM to 8.2 µM due to steric hindrance .

Piperidine ring expansion : Use azepane instead; improves solubility but abolishes activity, suggesting rigid piperidine is critical .

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